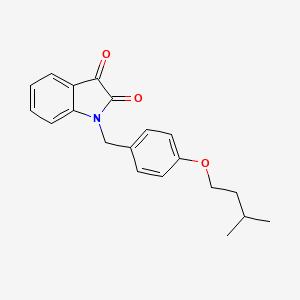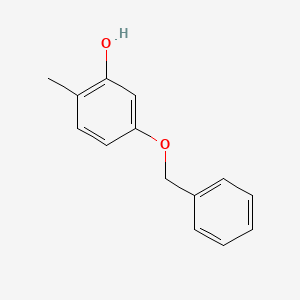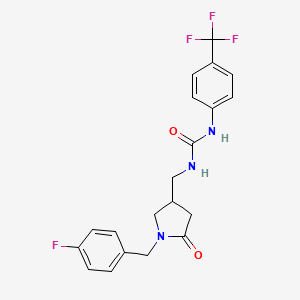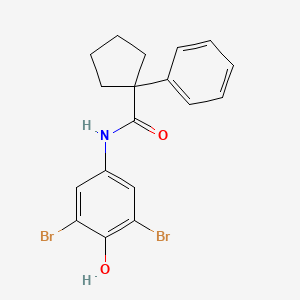
1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione is a synthetic organic compound belonging to the indoline-2,3-dione family.
Mecanismo De Acción
Target of Action
It’s known that isoindoline derivatives, to which this compound belongs, have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .
Mode of Action
Isoindoline derivatives are known to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .
Biochemical Pathways
It’s known that isoindoline derivatives can inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
It’s known that isoindoline derivatives have been tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline derivatives have been found to display a wide array of biological activity , suggesting that they could have diverse molecular and cellular effects.
Métodos De Preparación
The synthesis of 1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 4-(isopentyloxy)benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound has been studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparación Con Compuestos Similares
1-(4-(Isopentyloxy)benzyl)indoline-2,3-dione can be compared with other indoline-2,3-dione derivatives, such as:
1-(4-Methoxybenzyl)indoline-2,3-dione: Similar structure but with a methoxy group instead of an isopentyloxy group.
1-(4-Ethoxybenzyl)indoline-2,3-dione: Similar structure but with an ethoxy group instead of an isopentyloxy group.
1-(4-Butoxybenzyl)indoline-2,3-dione: Similar structure but with a butoxy group instead of an isopentyloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
IUPAC Name |
1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14(2)11-12-24-16-9-7-15(8-10-16)13-21-18-6-4-3-5-17(18)19(22)20(21)23/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMJCWLBRYOVRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(pyridin-3-yl)-1-[4-(pyridin-4-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2959274.png)

![2-Chloro-N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]propanamide](/img/structure/B2959278.png)

![ethyl 4-{[1,1'-biphenyl]-4-yl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2959280.png)

![1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2959283.png)
![[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol](/img/structure/B2959287.png)
![N-cyclohexyl-3-(1-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)propanamide](/img/structure/B2959288.png)


![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2959295.png)
![2-[(4-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2959296.png)
